molecular formula C12H12O5 B2373884 3-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid CAS No. 2334153-25-0

3-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid

Cat. No.: B2373884
CAS No.: 2334153-25-0
M. Wt: 236.223
InChI Key: CUZMVJLTCPHMLR-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 2,3-dihydro-1,4-benzodioxin derivatives, which are reacted with methoxy-substituted reagents to introduce the methoxy group at the desired position . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance the reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in the formation of new compounds with different functional groups replacing the methoxy group or other parts of the molecule .

Scientific Research Applications

3-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and benzodioxin ring play crucial roles in its binding to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid include:

Uniqueness

This combination allows for unique interactions with biological targets and the ability to undergo specific chemical reactions that may not be possible with other similar compounds .

Properties

IUPAC Name

(E)-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-15-9-6-8(2-3-11(13)14)7-10-12(9)17-5-4-16-10/h2-3,6-7H,4-5H2,1H3,(H,13,14)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZMVJLTCPHMLR-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCCO2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1OCCO2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.